Bietamiverine hydrochloride

Beschreibung

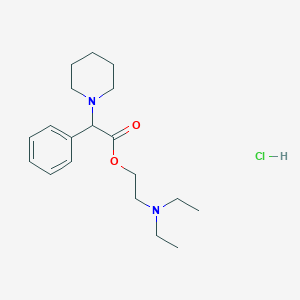

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1477-10-7 |

|---|---|

Molekularformel |

C19H31ClN2O2 |

Molekulargewicht |

354.9 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |

InChI |

InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |

InChI-Schlüssel |

XZKSTBXJKGLMLG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |

Kanonische SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |

Verwandte CAS-Nummern |

479-81-2 (Parent) |

Synonyme |

Bietamiverine |

Herkunft des Produkts |

United States |

Historical Trajectories of Bietamiverine Research

The history of Bietamiverine (B1666987) research is intertwined with the broader exploration of synthetic antispasmodic agents. The World Health Organization (WHO) lists Bietamiverine under the common stem "-verine," which is used for spasmolytics with a mechanism of action similar to papaverine. who.int This classification places its conceptual origins within the mid-20th-century efforts to develop new drugs for smooth muscle relaxation.

Early research, as evidenced by patent filings, focused on the synthesis and potential therapeutic applications of a range of picoline derivatives, a class of compounds to which Bietamiverine is related. google.com These patents often describe the synthesis of novel compounds and their screening for pharmacological activity, including spasmolytic effects. For instance, a 1987 patent mentions Bietamiverine in a list of known spasmolytics, indicating its established status within the pharmaceutical landscape by that time. google.com

The research during this period was largely driven by the pharmaceutical industry, with a focus on identifying compounds with potential for commercial development. The primary goal was to discover and patent new chemical entities with desirable pharmacological profiles. As such, the research output is more prominent in the form of patents rather than peer-reviewed academic publications.

Contemporary Research Paradigms and Unaddressed Questions

In more recent years, dedicated academic research on Bietamiverine (B1666987) hydrochloride has been limited. The compound is often cited in broader studies or regulatory documents rather than being the primary subject of investigation. For example, it is listed in documents related to cosmetic product regulations in the European Union and Canada, which restrict its use in cosmetic products. magnumshop.itcanada.capersonalwhispers.com

The contemporary understanding of Bietamiverine hydrochloride is largely based on its classification as an antispasmodic agent. ncats.iogoogle.com However, the detailed molecular mechanisms of its action, its receptor binding profile, and its metabolic pathways are not extensively detailed in recent academic literature. This points to a significant gap in the current research landscape.

Several unaddressed questions remain regarding this compound:

What are the specific molecular targets of Bietamiverine?

How does its efficacy and potency compare to other, more modern spasmolytic agents?

What are the detailed pharmacokinetic and pharmacodynamic properties of the compound?

Are there any potential secondary mechanisms of action beyond its spasmolytic effects?

These questions highlight the need for further fundamental research to fully characterize the pharmacological profile of this compound.

Scholarly Significance and Future Directions

Chemical Synthesis Methodologies for this compound

The synthesis of Bietamiverine has been approached with the goal of producing enantiomerically pure forms, which is a critical aspect of modern pharmaceutical development.

A notable enantiopure synthesis for the (R)-(-)-enantiomer of Bietamiverine has been reported, starting from the chiral precursor (R)-(-)-α-phenylglycine. researchgate.net This method circumvents the racemization issues that can occur with other synthetic pathways. researchgate.net

The key steps of this stereoselective synthesis are as follows researchgate.net:

Formation of the intermediate (R)-(-)-phenylpiperidin-1-yl-acetic acid: The synthesis begins with (R)-(-)-α-phenylglycine, which is reacted with 1,5-dibromopentane (B145557) in the presence of sodium bicarbonate in ethanol. This reaction yields the key intermediate, (R)-(-)-phenylpiperidin-1-yl-acetic acid. This step is crucial as it establishes the piperidine (B6355638) ring structure attached to the chiral center without racemization.

Esterification: The resulting (R)-(-)-phenylpiperidin-1-yl-acetic acid is then esterified with 2-(diethylamino)ethanol (B1670525) to form the final product, (R)-(-)-Bietamiverine.

This route provides an efficient method for obtaining the specific (R)-(-)-enantiomer of Bietamiverine in its enantiopure form. researchgate.net

In the esterification step of the stereoselective synthesis of (R)-(-)-Bietamiverine, a catalytic approach is employed to facilitate the reaction between (R)-(-)-phenylpiperidin-1-yl-acetic acid and 2-(diethylamino)ethanol. researchgate.net

The reaction utilizes 1,3-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) . researchgate.net

DCC acts as a coupling agent, activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the alcohol.

DMAP serves as a highly effective acylation catalyst, significantly accelerating the esterification process.

This combination of DCC and a DMAP catalyst is a well-established and efficient method for forming ester bonds under mild conditions, which is particularly important when dealing with chiral molecules to prevent racemization. researchgate.net

Table 1: Characterization Data for (R)-(-)-Bietamiverine researchgate.net

| Property | Value |

| Full Name | (R)-(-)-Phenylpiperidin-1'-yl-acetic acid 2''-diethylaminoethyl ester |

| Melting Point | 134-136 °C |

| Optical Rotation | [α]D = -25.4 (c 1.0, CHCl3) |

| ¹H NMR (ppm, J Hz) | 7.44 (2H, m); 7.30 (3H, m); 4.17 (2H, m); 3.96 (1H, s); 2.63 (2H, t, 6.23); 2.54 (2H, q, 7.1); 2.44 (4H, m); 1.57 (4H, m); 1.42 (2H, m); 1.01 (6H, t, 7.1) |

| ¹³C NMR (ppm) | 172.0, 137.4, 128.7, 128.5, 127.8, 71.9, 62.4, 53.9, 51.4, 47.7, 26.2, 24.2, 12.2 |

Degradation Pathways and Stability Profiles of this compound

A comprehensive search of scientific literature and chemical databases was conducted to obtain information regarding the degradation and stability of this compound.

Despite a thorough review, no specific studies detailing the forced degradation of this compound under various stress conditions (such as acidic, basic, oxidative, photolytic, or thermal stress) have been published. Consequently, there is no publicly available information identifying or characterizing its potential degradation products.

Consistent with the lack of degradation product identification, there are no available studies on the degradation kinetics or the mechanistic pathways of this compound degradation. Information regarding its shelf-life, the order of degradation reactions, or the influence of environmental factors on its stability profile is not present in the current body of scientific literature. nih.govnih.gov

Intracellular Signaling Pathway Perturbations by this compound

Upstream Pathway Initiation and Regulation

The physiological process leading to smooth muscle contraction, which this compound modulates, is initiated by the release of the neurotransmitter acetylcholine (B1216132) (ACh) from parasympathetic nerve endings. This release is the primary upstream event that triggers a cascade of cellular responses.

Initiation: Under normal physiological conditions, nerve impulses traveling down parasympathetic neurons trigger the influx of calcium ions into the nerve terminal. This influx facilitates the fusion of synaptic vesicles containing ACh with the presynaptic membrane, leading to the release of ACh into the synaptic cleft. Once in the synapse, ACh diffuses across the junction and binds to muscarinic receptors located on the surface of smooth muscle cells.

Regulation: The release of ACh is a tightly regulated process. It is influenced by a variety of factors, including the frequency of nerve stimulation and the presence of feedback mechanisms. Notably, presynaptic M2 muscarinic autoreceptors can inhibit further ACh release when activated, forming a negative feedback loop that helps to control the intensity of cholinergic transmission.

This compound functions as a competitive antagonist at muscarinic receptors. This means it binds to these receptors without activating them, thereby physically blocking acetylcholine from binding and initiating a cellular response. By competing with ACh for the same binding sites on the smooth muscle cell membrane, this compound effectively uncouples the upstream signal (ACh release) from its intended downstream effect (muscle contraction). The compound is noted to possess a more potent antimuscarinic activity when compared to related substances like dipiproverine.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Bietamiverine Hydrochloride

Pharmacodynamic Efficacy in Preclinical Disease Models

Development and Application of In Vivo Models

There is no specific information available in the public domain regarding the development and application of particular in vivo models used for the evaluation of Bietamiverine (B1666987) hydrochloride. Scientific articles detailing the use of animal models to investigate the therapeutic potential of this compound are not readily found.

Efficacy Assessment in Specific Pathological Conditions

Limited and anecdotal references suggest that Bietamiverine hydrochloride may possess antispasmodic properties. However, detailed preclinical studies in established animal models to quantify this effect are not described in the available literature. Similarly, there is no accessible research on its potential antifertility effects. Consequently, no data is available to generate a table on its efficacy in these or any other pathological conditions.

Dose-Response Characterization in Preclinical Settings

The absence of detailed efficacy studies in the public domain means that no information on the dose-response relationship of this compound in preclinical models is available. Characterization of its potency and efficacy across a range of doses has not been documented in accessible scientific literature.

Neuropharmacological Assessments of this compound

Central Nervous System Penetration and Distribution

There is a lack of publicly available data from preclinical studies that have investigated the ability of this compound to cross the blood-brain barrier and its subsequent distribution within the central nervous system.

Behavioral and Electrophysiological Studies in Animal Models

No behavioral or electrophysiological studies on this compound in animal models have been published in the accessible scientific literature. Therefore, its effects on behavior, neuronal activity, and other neurophysiological parameters remain uncharacterized.

Structure Activity Relationship Sar Studies of Bietamiverine Hydrochloride and Its Analogs

Design and Synthesis of Bietamiverine (B1666987) Hydrochloride Analogs for SAR

The exploration of the structure-activity relationships of bietamiverine hydrochloride has been propelled by the strategic design and synthesis of a variety of its analogs. Bietamiverine, chemically known as 2-(diethylamino)ethyl α-phenyl-1-piperidineacetate, possesses a core structure amenable to systematic modification. nih.gov Key areas of structural alteration have traditionally focused on the piperidine (B6355638) ring, the phenyl group, and the diethylaminoethyl ester moiety.

The synthesis of these analogs often involves multi-step processes. For instance, modifications to the piperidine ring can be achieved by utilizing substituted piperidine precursors. Alterations to the phenyl group, such as the introduction of various substituents at different positions, are typically accomplished by starting with appropriately functionalized phenylacetic acid derivatives. The ester linkage and the terminal amine can also be varied to explore the impact of chain length, branching, and basicity on the molecule's activity.

The overarching goal of these synthetic endeavors is to generate a library of compounds that can be systematically evaluated for their antispasmodic properties. By comparing the biological activities of these analogs to that of the parent compound, researchers can deduce which structural features are essential for activity, which can be modified to enhance potency, and which lead to a decrease or loss of function. While specific SAR data for a broad range of bietamiverine analogs is not extensively detailed in publicly available literature, the principles of medicinal chemistry suggest that modifications affecting the molecule's lipophilicity, electronic distribution, and steric bulk would be of primary interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to understanding the link between the chemical structure of a compound and its biological activity in a quantitative manner. For derivatives of this compound, QSAR studies would aim to develop mathematical models that correlate various physicochemical and structural descriptors with their antispasmodic potency.

Although specific QSAR studies exclusively focused on this compound derivatives are not readily found in the public domain, the general methodology can be outlined. Such studies would typically involve the following steps:

Data Set Compilation: A series of bietamiverine analogs with their experimentally determined biological activities (e.g., IC50 values for receptor binding or functional assays) would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Physicochemical: Such as logP (lipophilicity), molar refractivity, and electronic parameters.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For compounds with a similar phenyl-piperidine scaffold, QSAR studies have demonstrated the importance of specific steric and electronic features for their biological activity. nih.govnih.gov A validated QSAR model for bietamiverine derivatives could be invaluable for predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and selective antispasmodic agents.

Stereochemical Implications in this compound Activity

A crucial aspect of the structure-activity relationship of this compound lies in its stereochemistry. The molecule contains a chiral center at the α-carbon of the phenylacetic acid moiety. nih.gov This means that bietamiverine can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. Commercially, bietamiverine is available as a racemic mixture, meaning it contains equal amounts of both enantiomers. nih.gov

The significance of chirality in pharmacology is well-established. Enantiomers of a drug can exhibit profound differences in their biological activity, with one enantiomer often being significantly more potent (the eutomer) than the other (the distomer). This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which are themselves chiral. The differential interaction between the enantiomers and the chiral binding site can lead to variations in binding affinity and efficacy.

While specific studies detailing the separation and individual pharmacological evaluation of bietamiverine enantiomers are scarce in publicly accessible literature, it is highly probable that its antispasmodic activity resides predominantly in one of the enantiomers. Determining the absolute configuration of the more active enantiomer would be a critical step in refining the pharmacophore model for this class of compounds and could pave the way for the development of a single-enantiomer drug with an improved therapeutic profile.

Conformational Analysis and Its Role in Biological Recognition

The three-dimensional shape, or conformation, of a drug molecule is a determining factor in its ability to bind to its biological target. Conformational analysis of this compound is therefore essential for understanding the molecular basis of its antispasmodic action. The molecule possesses significant conformational flexibility due to several rotatable single bonds, particularly within the piperidine ring and the ester side chain.

The piperidine ring can adopt various conformations, with the chair conformation generally being the most stable. nih.gov Substituents on the ring can exist in either axial or equatorial positions, and the energetic preference for one over the other can be influenced by interactions with other parts of the molecule. nih.gov The relative orientation of the phenyl ring and the ester group with respect to the piperidine ring is also critical.

Computational chemistry and molecular modeling techniques are powerful tools for exploring the conformational landscape of molecules like bietamiverine. bayer.comucsf.edu By calculating the potential energy of different conformations, it is possible to identify the low-energy, and therefore more populated, conformers. It is hypothesized that one of these low-energy conformations represents the "bioactive conformation," the specific shape the molecule adopts when it binds to its receptor.

Understanding the bioactive conformation is a cornerstone of rational drug design. By identifying the key spatial arrangement of functional groups necessary for optimal receptor interaction, medicinal chemists can design new analogs that are pre-organized into this favorable conformation, potentially leading to compounds with enhanced potency and selectivity.

Computational Chemistry and Molecular Interaction Studies of Bietamiverine Hydrochloride

Characterization of Intermolecular Interactions with Bietamiverine (B1666987) Hydrochloride

Hydrogen Bonding Interactions

Hydrogen bonds are highly directional interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of Bietamiverine hydrochloride, the presence of nitrogen and oxygen atoms makes it a potential hydrogen bond donor and acceptor.

A computational analysis would typically identify and characterize these potential interactions. For instance, Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to calculate the electron density at the bond critical points of potential hydrogen bonds, providing a quantitative measure of their strength.

Table 1: Potential Hydrogen Bond Donors and Acceptors in Bietamiverine (Note: This table is illustrative of the types of atoms in the Bietamiverine molecule that could participate in hydrogen bonding. Specific interactions would depend on the interacting partner.)

| Atom Type | Potential Role | Location in Bietamiverine Structure |

|---|---|---|

| Ester Oxygen (C=O) | Acceptor | Carbonyl group |

| Ester Oxygen (C-O-C) | Acceptor | Ether linkage |

| Tertiary Amine Nitrogen (Piperidine) | Acceptor | Piperidine (B6355638) ring |

| Tertiary Amine Nitrogen (Diethylamino) | Acceptor | Diethylamino group |

Van der Waals and Electrostatic Forces

Van der Waals forces are weaker, non-directional interactions that include London dispersion forces and dipole-dipole interactions. researchgate.net Electrostatic forces arise from the attraction or repulsion of charged or partially charged species. The distribution of electrons in the this compound molecule would lead to a specific electrostatic potential surface, which dictates how it interacts with other molecules.

Computational methods such as Molecular Electrostatic Potential (MEP) mapping would be used to visualize the electron-rich and electron-deficient regions of the molecule, predicting the sites for electrostatic interactions.

Specific Non-Covalent Interactions (e.g., halogen bonds, chalcogen bonds)

While less common, other specific non-covalent interactions could be relevant depending on the molecular environment of this compound. Halogen and chalcogen bonds are highly directional interactions that are gaining increasing recognition in drug design. A detailed computational study would explore the possibility of such interactions if relevant functional groups were present in the interacting partners. To date, no studies have been published that investigate these specific interactions for this compound.

Advanced Computational Methodologies Applied to this compound

Advanced computational methodologies provide deeper insights into the electronic structure, reactivity, and binding modes of molecules like this compound.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate information about the electronic structure, geometry, and reactivity of a molecule. For this compound, DFT calculations could be used to:

Optimize the molecular geometry to its lowest energy conformation.

Calculate the distribution of atomic charges.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data for validation.

Table 2: Illustrative Data from a Hypothetical DFT Calculation on Bietamiverine (Note: This table presents the type of data that would be generated from a DFT study. The values are not based on actual calculations for this compound as such studies are not available.)

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability of the molecule. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies would be invaluable for predicting its binding mode within the active site of its biological target. This would involve:

Obtaining the 3D structure of the target protein, either from experimental data (e.g., X-ray crystallography) or through homology modeling.

Docking the this compound molecule into the active site of the receptor.

Scoring the different binding poses to identify the most likely interaction mode.

Virtual screening is a related technique that involves docking a large library of compounds against a target protein to identify potential new drug candidates. rowan.edu If the biological target of this compound is known, virtual screening could be used to discover other molecules with potentially similar or improved activity.

While the application of computational chemistry and molecular interaction studies to this compound holds great promise for advancing our understanding of its pharmacological properties, there is a clear and significant lack of published research in this area. The methodologies and theoretical frameworks described in this article provide a roadmap for future computational investigations. Such studies would be instrumental in characterizing the intermolecular interactions of this compound and in applying advanced computational techniques to explore its mechanism of action at a molecular level. The generation of such data would be a valuable contribution to the fields of medicinal chemistry and drug design.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua In the context of this compound, MD simulations can provide detailed insights into its conformational dynamics, interactions with biological targets, and behavior in different environments.

The foundation of an MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of particles. nih.gov For a molecule like this compound, a common choice would be a general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field), which are specifically parameterized for drug-like small molecules. These force fields calculate the forces between atoms, and Newton's equations of motion are then used to simulate the dynamic evolution of the system.

A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:

Conformational Landscape: Identification of the most stable three-dimensional structures of this compound and the energy barriers between different conformations.

Interaction Patterns: Detailed mapping of how this compound interacts with surrounding water molecules, ions, or a target receptor. This includes the formation and breaking of hydrogen bonds and other non-covalent interactions.

Flexibility and Dynamics: Understanding which parts of the molecule are rigid and which are flexible, which can be crucial for its binding to a receptor.

The insights gained from MD simulations are invaluable for rational drug design and for interpreting experimental data at a molecular level.

Table 1: Key Parameters in a Typical Molecular Dynamics Simulation Setup for a Small Molecule like this compound

| Parameter | Description | Typical Value/Choice |

| Force Field | Describes the potential energy of the system. | GAFF, CGenFF |

| Water Model | Represents the solvent molecules. | TIP3P, SPC/E |

| Box Type | Defines the simulation cell. | Cubic, Rectangular |

| Ensemble | Statistical mechanics framework for the simulation. | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Simulation temperature. | 300 K (physiological) |

| Pressure | Simulation pressure (for NPT ensemble). | 1 atm |

| Simulation Time | Duration of the simulation. | 100 ns - 1 µs |

| Time Step | Integration time step for the equations of motion. | 2 fs |

Machine Learning Approaches for Interaction Prediction

One of the most established ML-based methods in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. youtube.comyoutube.com QSAR models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. youtube.com For a series of compounds structurally related to bietamiverine, a QSAR model could be developed to predict their antispasmodic activity. This involves:

Data Collection: Gathering a dataset of molecules with known antispasmodic activities.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, electronic properties) is calculated.

Model Building: Using ML algorithms such as multiple linear regression, support vector machines (SVM), or random forests to build a model that correlates the descriptors with the biological activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets.

Once a reliable QSAR model is established, it can be used to predict the activity of new, untested molecules, including novel derivatives of bietamiverine.

Beyond QSAR, more advanced deep learning techniques, such as graph neural networks, are being used to predict drug-target interactions with even greater accuracy. aalto.fi These models can learn complex patterns directly from the molecular graph representation, potentially capturing subtle structural features that are important for biological activity. aalto.fi

Table 2: Common Machine Learning Algorithms and Their Roles in Predicting Molecular Interactions

| Machine Learning Algorithm | Application in Drug-Target Interaction Prediction |

| Multiple Linear Regression (MLR) | Simple and interpretable models for QSAR studies. |

| Support Vector Machines (SVM) | Powerful for classification (e.g., active vs. inactive) and regression tasks. nih.gov |

| Random Forest (RF) | An ensemble method that often provides high accuracy and is robust to overfitting. nih.gov |

| Artificial Neural Networks (ANN) | Can model complex non-linear relationships between molecular structure and activity. |

| Graph Neural Networks (GNN) | Learns directly from the molecular graph, capturing intricate structural information. aalto.fi |

Solvation Effects on this compound Molecular Interactions

The interactions of a drug molecule with its surrounding solvent, typically water in a biological system, play a crucial role in its behavior and therapeutic efficacy. Computational methods are essential for studying these solvation effects at a molecular level. For this compound, understanding its solvation is key to predicting its solubility, stability, and how it interacts with its biological target.

There are two main approaches to modeling solvation:

Explicit Solvent Models: In this approach, individual solvent molecules are explicitly included in the simulation. This provides a highly detailed and accurate picture of the local solvent structure around the solute. However, it is computationally expensive due to the large number of particles.

Implicit Solvent Models: Here, the solvent is treated as a continuous medium with average properties, such as a dielectric constant. This significantly reduces the computational cost while still capturing the bulk effects of the solvent. Common implicit solvent models include the Poisson-Boltzmann (PB) and Generalized Born (GB) models.

For a charged molecule like this compound, electrostatic interactions with the polar water molecules are particularly important. The hydrochloride salt form enhances its water solubility, a property that is critical for its administration and distribution in the body. libretexts.org Computational studies can quantify the solvation free energy, which is the free energy change associated with transferring the molecule from a vacuum to the solvent. This value is a key determinant of solubility.

Simulations can also reveal the formation of a hydration shell around this compound, showing how water molecules orient themselves to interact with the charged amine group and other polar parts of the molecule. This hydration shell can influence how the drug recognizes and binds to its target receptor.

Ligand-Membrane Interactions and Permeation Studies

For a drug to be effective, it often needs to cross biological membranes, such as the cell membrane, to reach its site of action. The interaction of this compound with lipid bilayers and its ability to permeate through them are therefore critical aspects of its pharmacokinetic profile.

Computational methods, particularly MD simulations, are well-suited to study these processes at an atomistic level. researchgate.net A typical simulation setup would involve a model of a lipid bilayer, representing a cell membrane, with this compound placed in the surrounding aqueous environment. The simulation can then be used to investigate:

Membrane Binding: Whether and how this compound associates with the membrane surface. This includes identifying the preferred orientation and depth of insertion into the lipid bilayer.

Permeation Pathway: The mechanism by which the molecule crosses the membrane. For an amine-containing drug like bietamiverine, its ionization state is crucial. nih.govrsc.org The charged hydrochloride form is generally less permeable than the neutral free base form. oit.edupurdue.edu Simulations can be used to calculate the potential of mean force (PMF), which describes the free energy profile of the drug as it moves across the membrane. The height of the energy barrier in the PMF is related to the permeability of the molecule.

Influence on Membrane Properties: How the presence of the drug affects the structure and dynamics of the lipid bilayer, such as its thickness, fluidity, and ordering of the lipid tails.

These computational studies can provide valuable predictions of a drug's permeability and help in the design of molecules with improved absorption characteristics.

Target Identification and Validation for Bietamiverine Hydrochloride S Actions

Systematic Approaches for Identifying Molecular Targets of Bietamiverine (B1666987) Hydrochloride

There is no publicly available research detailing the systematic approaches used to identify the molecular targets of Bietamiverine hydrochloride. Methodologies such as affinity chromatography, yeast two-hybrid screening, or computational target prediction that are commonly employed in drug discovery to identify the specific proteins or nucleic acids a compound interacts with have not been published in the context of this molecule.

Biophysical and Biochemical Methods for Target Validation

Consistent with the lack of identified targets, there are no published studies on the biophysical or biochemical validation of this compound's molecular interactions. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme-linked immunosorbent assays (ELISAs) that are used to confirm and characterize the binding affinity and kinetics between a compound and its putative target have not been documented for this compound.

Proteomic and Transcriptomic Profiling in Response to this compound

An extensive search of scientific literature yielded no studies on the proteomic or transcriptomic changes induced by this compound. Such studies, which utilize techniques like mass spectrometry-based proteomics or RNA-sequencing, are crucial for understanding the broader cellular response to a compound and for identifying potential off-target effects and secondary pathways. The absence of this data precludes any analysis of how this compound may alter cellular protein expression or gene transcription.

Functional Elucidation of Identified Target Pathways

Given that no primary molecular targets for this compound have been identified in the public domain, there is consequently no research on the functional elucidation of any corresponding pathways. Understanding how the interaction of a compound with its target translates into a physiological or pharmacological effect is a critical step in drug development, and this information remains unknown for this compound.

Advanced Analytical Methodologies for Bietamiverine Hydrochloride Research

Chromatographic Separations for Bietamiverine (B1666987) Hydrochloride and Metabolites

Chromatographic techniques are pivotal for separating Bietamiverine hydrochloride from its metabolites or impurities. The choice of method depends on the physicochemical properties of the analytes, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and efficiency. For a compound like this compound, which contains a tertiary amine and an ester functional group, reversed-phase HPLC (RP-HPLC) is the most probable method of choice.

Column: A C18 or C8 column would likely be used to separate this compound and its potential metabolites based on their hydrophobicity.

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer would be crucial to ensure the analyte is in a consistent ionization state, generally below the pKa of the tertiary amine to ensure good peak shape.

Detection: UV detection would be a straightforward approach, likely at a wavelength where the phenyl group of the molecule absorbs, for instance, around 220-260 nm.

For the analysis of its metabolites, which may be more polar due to processes like hydrolysis of the ester or N-dealkylation, a gradient elution method would be beneficial. This involves changing the proportion of the organic solvent during the run to effectively elute compounds with a wide range of polarities.

Below is a hypothetical data table illustrating typical parameters for an RP-HPLC method for this compound, based on methods for similar compounds.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Bietamiverine, being an ester, could potentially be analyzed by GC. However, its hydrochloride salt form is non-volatile and would require conversion to the free base before injection. The thermal stability of the molecule at the high temperatures of the GC inlet and column would need to be established to avoid degradation.

A likely GC application would involve a capillary column with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) would be a suitable detector due to the presence of carbon atoms in the molecule. For more definitive identification, GC coupled with Mass Spectrometry (GC-MS) would be the preferred technique.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent volumes. nih.gov For a charged molecule like protonated this compound, Capillary Zone Electrophoresis (CZE) would be an effective technique. nih.gov The separation is based on the charge-to-size ratio of the analytes.

Buffer: An acidic buffer (e.g., phosphate or citrate) would be used to ensure the tertiary amine is protonated and positively charged.

Capillary: An uncoated fused-silica capillary is typically used.

Detection: UV detection would be the most common method.

CE is particularly powerful for chiral separations. Since Bietamiverine possesses a chiral center, enantiomeric separation could be achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer.

Spectroscopic and Spectrometric Techniques for this compound Characterization

These techniques are indispensable for the structural confirmation and identification of this compound and its related substances.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for both qualitative and quantitative analysis.

Ionization: For LC-MS, Electrospray Ionization (ESI) in the positive ion mode would be ideal for Bietamiverine, as the tertiary amine is readily protonated.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule. This data is crucial for structural elucidation of unknown metabolites and degradation products. Common fragmentation pathways for molecules like Bietamiverine would include cleavage of the ester bond and fragmentation of the piperidine (B6355638) and diethylaminoethyl moieties. The fragmentation of piperidine-containing compounds has been studied, revealing characteristic neutral losses and fragment ions that can aid in identification. nih.govscielo.br

A hypothetical fragmentation pattern for Bietamiverine is presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 319.24 (M+H)⁺ | 218.15 | C6H13NO (diethylaminoethanol) |

| 319.24 (M+H)⁺ | 102.13 | C13H17NO2 (phenylpiperidinoacetic acid) |

| 319.24 (M+H)⁺ | 86.10 | C15H21NO2 (loss of diethylamino group) |

| 218.15 | 173.08 | COOH (Carboxylic acid group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would be used to characterize this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Characteristic signals would be expected for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the piperidine ring, the ethyl groups on the diethylamino moiety, and the methylene groups of the ethyl acetate (B1210297) chain.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the piperidine and diethylaminoethyl groups.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

The following table provides predicted chemical shifts for the key structural elements of Bietamiverine, based on general NMR principles.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 7.5 | 125 - 140 |

| Methine Proton (α) | 3.5 - 4.0 | 60 - 70 |

| Ester Methylene | 4.0 - 4.5 | 60 - 65 |

| Amine Methylene | 2.5 - 3.0 | 45 - 55 |

| Piperidine Protons | 1.4 - 2.8 | 25 - 55 |

| Ethyl Protons | 1.0 - 1.2 (CH₃), 2.5 - 2.8 (CH₂) | 10 - 15 (CH₃), 45 - 50 (CH₂) |

| Carbonyl Carbon | - | 170 - 175 |

UV/Visible and Fluorescence Spectroscopy Applications

UV/Visible spectroscopy is a widely utilized technique in pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs). longdom.org The method is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net For this compound, a UV/Visible spectrophotometric method would involve scanning a solution of the compound across a range of wavelengths (typically 200-400 nm) to determine its wavelength of maximum absorbance (λmax). This λmax is characteristic of the molecule and provides the highest sensitivity for quantification. The absorbance of the solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. researchgate.net This allows for the creation of a calibration curve from which the concentration of this compound in unknown samples can be determined. The simplicity, cost-effectiveness, and rapidity of UV/Vis spectroscopy make it suitable for routine quality control analysis of the bulk drug. rjptonline.orgresearchgate.net

Fluorescence spectroscopy offers a higher degree of sensitivity and specificity compared to UV/Visible absorption spectroscopy. nih.gov This technique is applicable if this compound possesses a native fluorescent structure (a fluorophore) or can be derivatized to form one. The method involves exciting the molecule at a specific wavelength, causing it to emit light at a longer wavelength. The intensity of this emitted fluorescence is proportional to the concentration of the compound. researchgate.net This high sensitivity makes fluorescence spectroscopy particularly useful for determining trace amounts of the drug, for instance, in complex biological matrices where high selectivity is crucial. researchgate.net

Electrochemical Detection Methods for this compound

Electrochemical methods provide a powerful alternative for the analysis of electroactive compounds. nih.gov Techniques such as voltammetry, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), could be applied for the quantitative determination of this compound if the molecule can be oxidized or reduced at an electrode surface. researchgate.netnih.gov An electrochemical sensor is developed using a working electrode, a reference electrode, and a counter electrode. nih.gov

The development of such a method would involve studying the electrochemical behavior of this compound to identify its oxidation or reduction potential. mdpi.com The current generated during this electrochemical reaction is proportional to the analyte's concentration. nih.gov The primary advantage of electrochemical detection is its high sensitivity, rapid response time, and the potential for miniaturization, making it suitable for portable, on-site analysis. nih.govmdpi.com Furthermore, the surface of the working electrode can be modified with various materials, such as nanoparticles or polymers, to enhance sensitivity and selectivity towards the target analyte, reducing interference from other substances. mdpi.commdpi.com

Method Validation and Quality Assurance in Analytical Research of this compound

Method validation is a critical process in pharmaceutical analysis that confirms an analytical procedure is suitable for its intended purpose. nih.gov According to International Council for Harmonisation (ICH) guidelines, validation ensures that the method yields reliable, consistent, and accurate data. ijpsnonline.com Key parameters evaluated include precision, accuracy, linearity, detection and quantitation limits, robustness, and specificity. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov It is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). The precision is expressed as the relative standard deviation (%RSD) of the measurements. ijpsnonline.com

Accuracy is the measure of closeness between the experimental value and the true or accepted value. It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a placebo or sample matrix and calculating the percentage of the analyte recovered. rjptonline.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. nih.gov

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net This is evaluated by analyzing a series of dilutions of a standard solution and plotting the analytical response versus concentration. The relationship is typically assessed using the correlation coefficient (r²) from the linear regression analysis.

Table 1: Illustrative Example of a Linearity Study for this compound

| Concentration Level | Concentration (µg/mL) | Instrument Response (Absorbance Units) |

|---|---|---|

| Level 1 | 5.0 | 0.152 |

| Level 2 | 10.0 | 0.305 |

| Level 3 | 15.0 | 0.448 |

| Level 4 | 20.0 | 0.601 |

| Level 5 | 25.0 | 0.755 |

| Regression Analysis | ||

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 0.0302x - 0.001 | |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. rjptonline.org The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. rjptonline.org These parameters are crucial for the analysis of impurities or for determining the concentration of the drug in complex biological matrices like blood plasma or urine, where the drug may be present in very low concentrations. longdom.orgpharmacompass.com

Table 2: Representative Detection and Quantitation Limits

| Parameter | Definition | Typical Method of Calculation | Illustrative Value (µg/mL) |

|---|---|---|---|

| LOD | Lowest concentration that can be reliably detected. | 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve) | 0.5 |

| LOQ | Lowest concentration that can be reliably quantified. | 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve) | 1.5 |

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. ijpsnonline.com This provides an indication of its reliability during normal usage. The evaluation of robustness involves varying parameters such as the pH of the mobile phase, temperature, or flow rate and observing any impact on the analytical results. ijrpr.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For a this compound assay, specificity would be demonstrated by showing that there is no interference from excipients used in a pharmaceutical formulation or from endogenous substances in a biological sample. longdom.org

Table 3: Example of a Robustness Study Design for an HPLC-based Method

| Parameter Varied | Original Value | Variation 1 | Variation 2 |

|---|---|---|---|

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Column Temperature (°C) | 30 | 28 | 32 |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Wavelength (nm) | 263 | 261 | 265 |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of Bietamiverine hydrochloride?

To optimize synthesis, employ factorial design (e.g., varying catalysts, solvents, and reaction temperatures) to identify critical parameters. For multi-step reactions, prioritize step-wise optimization, as seen in the synthesis of Memantine Hydrochloride, where solvent choice (e.g., propylene glycol) and temperature gradients (160°C → 80°C) improved yield to 82.44% . Include characterization via IR, NMR, and MS to confirm intermediate purity . For reproducibility, document procedures in line with guidelines for experimental sections, ensuring clarity for replication .

Q. Which analytical methods are most robust for validating the purity and stability of this compound in preclinical studies?

Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with mass spectrometry for structural confirmation. Stability studies should follow ICH guidelines, employing accelerated degradation conditions (e.g., 40°C/75% RH) and monitoring via kinetic analysis, as demonstrated in Hydroxyzine Hydrochloride tablet studies . Include validation parameters (linearity, LOD/LOQ) per pharmacopeial standards .

Q. How can researchers elucidate the mechanism of action of this compound in cellular models?

Design dose-response experiments using in vitro assays (e.g., receptor binding or enzyme inhibition studies). For respiratory or neurological targets, reference methodologies from Doxapram Hydrochloride research, which combined chemoreceptor activation studies with electrophysiological measurements . Validate findings using siRNA knockdown or selective antagonists to confirm target specificity.

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Conduct systematic reviews of pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) to identify bioavailability limitations. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data. For example, Metformin Hydrochloride hydrogel studies bridged in vitro release kinetics with in vivo burn healing outcomes using murine models . Address interspecies differences via allometric scaling or humanized models.

Q. How can structure-activity relationship (SAR) studies improve the therapeutic profile of this compound derivatives?

Apply fragment-based drug design (FBDD) to modify core structures, as seen in sulfonyl hydrazide derivatives . Use computational tools (e.g., molecular docking) to predict binding affinities. Synthesize analogs with varied substituents and test them in functional assays (e.g., IC50 determination). Prioritize derivatives with enhanced selectivity, guided by SAR trends from FABP4/5 inhibitor research .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity in this compound studies?

Employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate LD50/ED50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high-throughput toxicity screening, apply machine learning algorithms to identify off-target effects, as proposed in TRK inhibitor studies .

Q. How should researchers design studies to evaluate this compound in complex disease models (e.g., neurodegenerative or metabolic disorders)?

Adopt translational frameworks integrating biomarker validation (e.g., tau protein levels for Alzheimer’s models) with behavioral endpoints. Reference Memantine Hydrochloride’s use in Alzheimer’s models, where cognitive tests (e.g., Morris water maze) were paired with histopathological analysis . For metabolic disorders, combine omics profiling (metabolomics/proteomics) with phenotypic readouts .

Q. What methodologies ensure reproducibility when scaling up this compound synthesis for collaborative research?

Implement quality by design (QbD) principles, defining critical quality attributes (CQAs) for intermediates and final products. Use process analytical technology (PAT) for real-time monitoring, as suggested in thiamine hydrochloride scale-up studies . Share detailed protocols via supplementary materials, adhering to Beilstein Journal guidelines for data transparency .

Methodological Guidance

- Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Use meta-analysis to reconcile conflicting results, emphasizing power calculations and heterogeneity testing.

- Ethical Compliance : For in vivo studies, follow protocols from human-subject research frameworks, including participant selection criteria and IRB approvals .

- Literature Review : Prioritize primary sources (e.g., peer-reviewed syntheses ) over commercial databases, avoiding unreliable platforms per the task constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.